molecular formula C6H4BrClFN B8177288 5-Bromo-3-chloro-2-fluoro-4-methylpyridine

5-Bromo-3-chloro-2-fluoro-4-methylpyridine

Cat. No.: B8177288
M. Wt: 224.46 g/mol
InChI Key: FILAXTOKBHZWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-fluoro-4-methylpyridine is a polyhalogenated pyridine derivative designed for use as a key synthetic intermediate in advanced research and development. Halogenated pyridines are cornerstone building blocks in medicinal chemistry and agrochemical science due to the reactivity of carbon-halogen bonds, which allow for sequential and selective cross-coupling reactions to construct complex molecules. The specific substitution pattern on this compound, featuring bromine, chlorine, and fluorine atoms, along with a methyl group, makes it a particularly versatile and halogen-rich scaffold. This enables researchers to perform selective functionalization, such as Suzuki-Miyaura coupling at the bromine site, nucleophilic aromatic substitution at the fluorine-bearing carbon, or further modification of the methyl group. As a result, it is an invaluable reagent for constructing pentasubstituted pyridine libraries for drug discovery programs and for the synthesis of active pharmaceutical ingredients (APIs). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-2-fluoro-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILAXTOKBHZWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 5 Bromo 3 Chloro 2 Fluoro 4 Methylpyridine and Analogues

Foundational Synthetic Approaches to Substituted Pyridine (B92270) Architectures

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to assemble this key structural motif. These approaches can be broadly categorized into the stepwise formation of the ring from acyclic precursors and cyclization reactions that form the heterocycle in a single, often multicomponent, step.

Stepwise Construction of Halogenated Pyridine Rings

Stepwise methodologies offer a high degree of control over the final substitution pattern of the pyridine ring by building the molecule in a deliberate sequence. A prominent example is the Bohlmann-Rahtz pyridine synthesis, a robust two-step method for producing 2,3,6-trisubstituted pyridines. sci-hub.se The process begins with a Michael addition of a stabilized enamine to an ethynyl ketone, which yields a linear aminodiene intermediate. This intermediate is then isolated and purified. The subsequent and final step involves a cyclodehydration, which typically requires high temperatures to facilitate the necessary E/Z isomerization of a double bond, allowing the molecule to adopt a conformation that can cyclize and eliminate water to form the aromatic pyridine ring. sci-hub.sewikipedia.org

The primary advantage of this stepwise approach is the predictable and reliable regiochemical outcome, as only a single pyridine regioisomer is typically formed. sci-hub.se While historically limited by the harsh thermal conditions required for the final cyclization, modern modifications have introduced acid catalysis to lower the reaction temperature. nih.govrsc.org

Cyclization Reactions in Polyhalogenated Pyridine Framework Assembly

In contrast to stepwise methods, various cyclization reactions assemble the pyridine framework from several components in a single pot. These are often referred to as condensation syntheses. One of the most classic and versatile methods is the Hantzsch pyridine synthesis, first reported in 1881. nih.gov This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. nih.govnih.gov

The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine. nih.govnih.gov A subsequent oxidation step is required to generate the final aromatic pyridine ring, with the driving force being the formation of the stable aromatic system. nih.gov A variety of oxidizing agents can be employed for this aromatization step. nih.gov The versatility of the Hantzsch synthesis allows for the incorporation of a wide range of substituents, including those bearing halogens, by choosing appropriately substituted starting materials.

Synthesis MethodDescriptionKey IntermediatesRef.
Bohlmann-Rahtz Synthesis A two-step process involving the condensation of an enamine and an ethynyl ketone followed by cyclodehydration.Aminodiene sci-hub.senih.gov
Hantzsch Synthesis A multi-component reaction condensing an aldehyde, two β-keto esters, and ammonia.1,4-Dihydropyridine nih.govnih.gov

Regioselective Halogenation and Subsequent Functionalization Strategies

Achieving specific substitution patterns on a pre-formed pyridine ring, such as that in 5-bromo-3-chloro-2-fluoro-4-methylpyridine, requires precise control over the regioselectivity of halogenation reactions. Because the pyridine ring is electron-deficient, it is generally resistant to standard electrophilic aromatic substitution, often requiring harsh conditions. nih.gov Consequently, a number of specialized strategies have been developed to direct the installation of halogens to specific positions.

Directed Halogenation of Pyridine Derivatives

Directed halogenation methods utilize existing functional groups on the pyridine ring to guide an incoming halogen to a specific location, typically an adjacent (ortho) position.

Directed ortho-Metalation (DoM): This powerful technique involves the use of a directed metalation group (DMG) on the pyridine ring. A DMG is typically a Lewis basic functional group that can coordinate to a strong base, such as an organolithium reagent. This coordination positions the base to deprotonate the nearest ortho-carbon, creating a stabilized carbanion. This lithiated intermediate can then be "trapped" with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) to install a halogen atom with high regioselectivity. The nature of the substituents already on the ring significantly influences the rate and regioselectivity of the metalation. masterorganicchemistry.com

Pyridine N-Oxide Activation: The reactivity of the pyridine ring can be profoundly altered by converting the ring nitrogen to an N-oxide. This modification activates the C2 and C4 positions toward nucleophilic attack. Halogenation of pyridine N-oxides using reagents like phosphorus oxyhalides (POX₃) is an effective method for introducing a halogen at the C2 position. nih.gov This strategy provides a practical route to various 2-halo-substituted pyridines, which are valuable synthetic intermediates. sci-hub.senih.gov The reaction proceeds under mild conditions and generally exhibits excellent regioselectivity, favoring the more electron-deficient side of unsymmetrical pyridines. nih.gov

Zincke Imine Intermediates: A novel strategy for achieving 3-selective halogenation involves a temporary ring-opening of the pyridine. The pyridine is first converted into a reactive pyridinium salt (e.g., a Zincke salt), which then undergoes ring-opening to form an acyclic azatriene intermediate known as a Zincke imine. This transformation converts the electron-deficient heterocycle into a polarized alkene system that readily undergoes regioselective halogenation with N-halosuccinimides. Subsequent ring-closure reforms the pyridine ring, now halogenated at the 3-position. wikipedia.orgnih.gov

Mechanistic Aspects of Halogen Dance Reactions in Pyridine Synthesis

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. acs.org This rearrangement provides a powerful method for synthesizing pyridine isomers that are difficult to access through direct functionalization. researchgate.net

The reaction is driven by thermodynamics, proceeding toward the formation of the most stable organometallic intermediate. acs.org The generally accepted mechanism for a base-catalyzed halogen dance on a pyridine derivative is as follows:

Deprotonation: A strong base, typically a lithium amide like lithium diisopropylamide (LDA), deprotonates a ring carbon, usually ortho to an existing directing group or halogen, forming a lithiated pyridine intermediate. acs.org

Intermolecular Halogen Transfer: The lithiated intermediate does not rearrange intramolecularly. Instead, it acts as a halogen acceptor in an intermolecular halogen-metal exchange with a molecule of the starting halopyridine, which acts as the halogen donor. acs.org

Formation of New Intermediates: This transfer results in the formation of a dihalogenated species and a new lithiated pyridine, where the lithium is now at the position originally occupied by the halogen. acs.org

Thermodynamic Equilibrium: The process continues, ultimately leading to an equilibrium that favors the most thermodynamically stable lithiated pyridine species. For instance, a lithiated species at the 4-position of a pyridine ring is often more stable than one at the 3-position.

Electrophilic Quench: The final, most stable lithiated intermediate is then quenched with an electrophile (or a proton source) to give the rearranged product. acs.org

This reaction allows for the functionalization of positions that are not accessible by direct deprotonation, as the final position of the halogen is different from its starting point. researchgate.net The selectivity of the reaction can be highly dependent on temperature, with the kinetic (deprotonated) product favored at very low temperatures and the thermodynamic (halogen-danced) product favored at slightly higher temperatures.

Chemoselective Transformations of Polyhalogenated Pyridines

The synthesis of complex molecules like this compound often requires the selective functionalization of a polyhalogenated precursor. Chemoselectivity in these transformations hinges on exploiting the different reactivities of the various carbon-halogen bonds.

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the reactivity of halopyridines generally follows the order of C–I > C–Br > C–Cl, which correlates with the bond dissociation energies. This predictable reactivity allows for the selective coupling at the most reactive halogen site while leaving the less reactive halogens untouched. For instance, in a dibromopyridine, one bromine can often be selectively coupled under carefully controlled conditions.

The position of the halogen on the pyridine ring also plays a critical role. The electronegative nitrogen atom withdraws electron density, making the C2 (ortho) and C4 (para) positions more electrophilic. nih.gov This electronic effect generally favors oxidative addition of a palladium catalyst at these positions over others, making C2- and C4-halogens more reactive in cross-coupling reactions than those at C3 or C5. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, a different trend is often observed. The reactivity is typically governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex and its facility as a leaving group. For many SNAr reactions on activated rings, the reactivity order is F > Cl ≈ Br > I. wikipedia.org The high electronegativity of fluorine strongly polarizes the C–F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. sci-hub.se Therefore, in a molecule containing multiple different halogens, a nucleophile may preferentially displace the fluorine atom.

By carefully choosing the reaction type (e.g., palladium-catalyzed cross-coupling vs. SNAr) and conditions, chemists can selectively manipulate one halogen atom in a polyhalogenated pyridine, providing a powerful strategy for the stepwise construction of highly substituted pyridine analogues.

Reaction TypeGeneral Halogen Reactivity OrderPositional Preference on Pyridine RingRef.
Pd-Catalyzed Cross-Coupling I > Br > ClC2/C4 > C3/C5 nih.gov
Nucleophilic Aromatic Substitution (SNAr) F > Cl ≈ Br > IC2/C4 > C3/C5 sci-hub.sewikipedia.org

Palladium-Catalyzed Cross-Coupling for Bromide Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the C-5 position is the most susceptible to this class of reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order of Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com This inherent reactivity difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact.

This chemoselectivity enables the introduction of a wide array of substituents at the C-5 position through various well-established cross-coupling reactions. For instance, Suzuki-Miyaura coupling introduces aryl or vinyl groups, Sonogashira coupling yields alkynyl derivatives, Heck coupling attaches alkenyl moieties, and Buchwald-Hartwig amination forms C-N bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromide Position

Reaction Name Coupling Partner Typical Catalyst/Ligand Resulting Bond
Suzuki-Miyaura Organoboron Reagent Pd(PPh₃)₄, PdCl₂(dppf) C-C (sp²-sp², sp²-sp³)
Negishi Organozinc Reagent Pd(PPh₃)₄ C-C
Heck Alkene Pd(OAc)₂, P(o-tol)₃ C-C (alkenyl)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI C-C (alkynyl)

Nucleophilic Aromatic Substitution (SNAr) at Chloro and Fluoro Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings, such as pyridine. nih.gov The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. In this compound, both the C-2 fluoro and C-3 chloro substituents are potential leaving groups for SNAr.

The general mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group. nih.gov The reactivity in SNAr reactions is heavily influenced by two factors: the electron-withdrawing ability of the ring and the stability of the leaving group. Fluorine, being the most electronegative halogen, strongly activates the carbon atom for attack, and fluoride is often a better leaving group than chloride in SNAr reactions on highly activated systems. mdpi.com

Given its position ortho to the ring nitrogen, the C-2 fluoro substituent is significantly activated and is generally the most reactive site for SNAr. This allows for the selective introduction of nucleophiles such as amines, alcohols, and thiols at this position under relatively mild conditions. The C-3 chloro position is less activated and would require more forcing conditions to react.

Table 2: Comparison of SNAr Reactivity at Fluoro and Chloro Positions

Feature C-2 Fluoro Position C-3 Chloro Position
Activation High (ortho to ring nitrogen) Moderate (meta to ring nitrogen)
Leaving Group Ability Generally good in SNAr Moderate
Relative Reactivity More reactive Less reactive

| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Stronger nucleophiles or harsher conditions |

Strategic Orthogonal Reactivity of Halogen Substituents

The term "orthogonal reactivity" refers to the ability to selectively functionalize one site on a multifunctional molecule without affecting other reactive sites. The distinct reactivity profiles of the bromo, chloro, and fluoro substituents on the 4-methylpyridine core provide an excellent platform for orthogonal synthesis. This allows for a controlled, stepwise elaboration of the molecule.

A typical synthetic strategy would involve the following sequence:

Palladium-Catalyzed Cross-Coupling: The initial transformation targets the most reactive halide in this context, the C-5 bromine. A Suzuki, Negishi, or other coupling reaction can be performed to install a desired group, leaving the chloro and fluoro substituents untouched.

Nucleophilic Aromatic Substitution (SNAr): Following the functionalization of the C-5 position, the resulting derivative can be subjected to SNAr conditions. The more activated C-2 fluoro position can be selectively targeted by a chosen nucleophile (e.g., an amine or alkoxide).

Further Functionalization (Optional): The remaining C-3 chloro group, being the most robust, could potentially be functionalized under more vigorous cross-coupling or SNAr conditions, completing the synthesis of a pentasubstituted pyridine derivative.

This strategic approach, leveraging the differential reactivity of the halogens, is crucial for the efficient construction of complex pyridine-based molecules with precisely controlled substitution patterns. nih.gov

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

Building upon the principle of selective bromide functionalization, several advanced palladium-catalyzed coupling reactions are instrumental in creating diverse derivatives from the this compound scaffold. These methods are prized for their efficiency and tolerance of a wide range of functional groups.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. nih.gov It involves the reaction of an organoboron compound (a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction would selectively occur at the C-5 position to yield 5-aryl or 5-vinyl derivatives.

The catalytic cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. libretexts.org

Transmetalation: The organic group is transferred from the boron atom to the palladium center. libretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The reaction is valued for its mild conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

Table 3: Example Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

Substrate Coupling Partner Catalyst Base Solvent Yield
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water Moderate to Good mdpi.com

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction utilizes organozinc reagents as the nucleophilic partner. It is a powerful method for forming C-C bonds and is compatible with a broad range of functional groups. nih.gov Organozinc reagents are typically more reactive than their organoboron counterparts, which can be advantageous in certain synthetic contexts.

The compatibility of the Negishi reaction with other functionalities makes it a valuable tool for late-stage functionalization in complex syntheses. nih.gov Applied to this compound, the Negishi coupling would enable the introduction of alkyl, alkenyl, aryl, and other organic fragments at the C-5 position. The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination as other palladium-catalyzed couplings.

Heck Reactions in Pyridine Functionalization

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com This reaction is a cornerstone of C-C bond formation, formally substituting a vinylic hydrogen with the organic group from the halide. mdpi.com

When this compound is used as the aryl halide, it can be coupled with various alkenes (e.g., acrylates, styrenes) to introduce an alkenyl substituent at the C-5 position. The reaction is typically catalyzed by a palladium(II) source like palladium(II) acetate, which is reduced in situ to the active Pd(0) species. A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. mdpi.com The Heck reaction provides a direct and efficient pathway to vinyl-substituted pyridine derivatives, which are valuable intermediates for further synthetic transformations.

Derivatization Strategies for this compound Scaffolds

The functionalization of the this compound core is a key step in the synthesis of a diverse array of more complex molecules. The presence of multiple halogen substituents—bromo, chloro, and fluoro—on the pyridine ring offers a versatile platform for selective chemical modifications. Each halogen atom exhibits differential reactivity, allowing for a stepwise and controlled introduction of new functional groups. The primary strategies for derivatization revolve around well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are renowned for their broad substrate scope and functional group tolerance, making them ideal for the intricate modifications of polysubstituted pyridine rings.

The reactivity of the halogen atoms on the pyridine ring is a critical factor in determining the outcome of derivatization reactions. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity allows for selective functionalization at one position while leaving the others intact for subsequent transformations. For instance, the bromo group at the 5-position is significantly more reactive than the chloro group at the 3-position, enabling selective substitution at the C-5 position.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the derivatization of halogenated pyridines. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronate ester, with a halide in the presence of a palladium catalyst and a base.

In the context of this compound, the bromo group at the 5-position would be the primary site for Suzuki-Miyaura coupling. This selective reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides valuable insights. For example, the palladium-catalyzed Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids has been shown to proceed in moderate to good yields mdpi.comnih.gov. These reactions are typically carried out in a solvent mixture of 1,4-dioxane and water, with a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄, at temperatures ranging from 85 °C to 95 °C nih.gov.

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions on a related bromo-pyridine scaffold, illustrating the types of transformations that are analogous to what could be expected for this compound.

Arylboronic AcidProductYield (%)
3,5-Dimethylphenylboronic acidN-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamideData not available
3-Chloro-4-fluorophenylboronic acidN-[5-(3-Chloro-4-fluorophenyl)-2-methylpyridine-3-yl]acetamideData not available

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides and primary or secondary amines organic-chemistry.org. For the this compound scaffold, this methodology would allow for the introduction of a diverse range of amino groups at the 5-position.

Similar to the Suzuki-Miyaura reaction, the chemoselectivity of the Buchwald-Hartwig amination is dictated by the relative reactivity of the halogen substituents. The bromo group is more susceptible to oxidative addition to the palladium catalyst than the chloro group, thus favoring amination at the C-5 position. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving efficient coupling.

Studies on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine have demonstrated that catalytic amination conditions, using a combination of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base, result in the exclusive substitution of the bromide researchgate.net. This provides a strong indication that a similar selective amination would be feasible on the this compound scaffold.

The table below illustrates the outcomes of Buchwald-Hartwig amination on a related dihalopyridine, showcasing the potential for selective derivatization.

AmineProductSelectivity
Secondary AminesExclusive bromide substitution productHigh
Primary AnilinesExclusive bromide substitution productHigh

Computational Chemistry and Theoretical Characterization of 5 Bromo 3 Chloro 2 Fluoro 4 Methylpyridine

Quantum Chemical Calculations (QM/DFT) for Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its energetic stability. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of 5-Bromo-3-chloro-2-fluoro-4-methylpyridine involves geometry optimization. This process computationally determines the most stable arrangement of the atoms in space, corresponding to a minimum on the potential energy surface. For this molecule, the pyridine (B92270) ring is expected to be planar, with the substituents—bromo, chloro, fluoro, and methyl groups—attached.

Due to the relatively free rotation of the methyl group, a conformational analysis is necessary to identify the most stable orientation of its hydrogen atoms relative to the pyridine ring. By systematically rotating the methyl group and calculating the energy at each step, the lowest energy conformer can be identified. This stable conformation is then used for all subsequent computational analyses. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Predicted Structural Parameters for this compound (Note: As specific computational studies for this exact molecule are not publicly available, this table is a representative example of the type of data that would be generated from such a study. The values are illustrative.)

ParameterPredicted Value
C-Br Bond Length (Å)1.89
C-Cl Bond Length (Å)1.73
C-F Bond Length (Å)1.35
C-N-C Bond Angle (°)117.5
C-C-Br Bond Angle (°)120.1
C-C-Cl Bond Angle (°)119.8

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) significantly influences the electronic structure of this compound. These atoms tend to draw electron density away from the carbon atoms of the pyridine ring.

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), quantifies the partial atomic charges on each atom. This analysis would likely reveal a significant negative charge on the nitrogen atom and the halogen atoms, while the carbon atoms attached to them would carry a partial positive charge. The methyl group, being electron-donating, would slightly counteract this effect in its vicinity.

Bonding Analysis (e.g., Natural Bond Orbital Theory)

Natural Bond Orbital (NBO) theory provides a detailed picture of the bonding within a molecule. It localizes the complex molecular orbitals into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the strength and nature of the bonds and identify interactions between filled and empty orbitals, which are indicative of electronic delocalization and hyperconjugation.

Reactivity Prediction through Computational Descriptors

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. By calculating various electronic descriptors, researchers can identify the most reactive sites for both electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing halogens are expected to lower the energy of both the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: As specific computational studies for this exact molecule are not publicly available, this table is a representative example of the type of data that would be generated from such a study. The values are illustrative.)

OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative and positive electrostatic potential.

Red regions indicate a negative electrostatic potential, where there is an excess of electron density. These areas are prone to attack by electrophiles. In this compound, the most negative potential is expected to be localized around the nitrogen atom due to its lone pair of electrons.

Blue regions indicate a positive electrostatic potential, where there is a relative deficiency of electrons. These areas are susceptible to attack by nucleophiles. Positive regions are likely to be found on the hydrogen atoms of the methyl group and potentially on the carbon atoms bonded to the electronegative halogens.

Green regions represent areas of neutral potential.

The MEP map provides an intuitive and powerful tool for predicting the regioselectivity of electrophilic and nucleophilic reactions.

Fukui Functions and Local Reactivity Descriptors

A study detailing the Fukui functions and local reactivity descriptors for this compound has not been identified in the searched scientific literature. Such a study would be crucial for understanding the regioselectivity of its chemical reactions.

Fukui functions are central to Conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the change in electron density at various atomic sites upon the addition or removal of an electron, one could generate values for ƒ+ (for nucleophilic attack), ƒ- (for electrophilic attack), and ƒ0 (for radical attack). This analysis would pinpoint which of the atoms in the pyridine ring or the methyl group is most susceptible to different types of chemical reactions. Local reactivity descriptors, such as local softness and the philicity index, would further refine these predictions. Without a dedicated computational study, specific values for these descriptors for this compound remain undetermined.

Theoretical Spectroscopic Property Predictions

Published theoretical predictions for the vibrational, magnetic resonance, and electronic spectra of this compound are not available. These simulations are vital for interpreting experimental data and confirming molecular structure.

Vibrational (IR, Raman) Spectra Simulations and Assignment

No computational studies simulating the infrared (IR) and Raman spectra of this compound were found. A theoretical vibrational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would calculate the harmonic vibrational frequencies. These frequencies correspond to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Br, C-Cl, and C-F bonds. Potential Energy Distribution (PED) analysis would be required to make unambiguous assignments for each vibrational mode. A data table of simulated frequencies and their assignments cannot be generated without performing these calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

While experimental NMR data may exist in commercial or private databases, a theoretical study calculating the ¹H and ¹³C NMR chemical shifts for this compound is not available in the public literature. Such calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, predict the chemical shifts of the hydrogen and carbon atoms in the molecule's structure. Comparing these theoretical shifts to experimental values is a powerful tool for structure verification. A table of calculated vs. experimental chemical shifts cannot be compiled without access to such a study.

Electronic (UV-Vis) Spectra and Electronic Transitions via Time-Dependent DFT (TD-DFT)

A Time-Dependent Density Functional Theory (TD-DFT) analysis of this compound has not been published. This computational method is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The results would provide the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π → π* or n → π*), identifying the specific molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). Without this research, a data table of its electronic transition properties cannot be created.

Advanced Electron Density Analysis (ELF, LOL, RDG)

No publications were found that perform an advanced electron density analysis of this compound. These methods provide profound insight into the nature of chemical bonding and non-covalent interactions within the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses would reveal the regions of high electron localization, visually distinguishing core electrons, covalent bonds, and lone pairs.

A Reduced Density Gradient (RDG) analysis, often visualized with an NCI (Non-Covalent Interactions) plot, would identify and characterize weak interactions, such as van der Waals forces or potential halogen bonds, within the molecule or between molecules.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of 5-Bromo-3-chloro-2-fluoro-4-methylpyridine, allowing for the identification of functional groups and the study of molecular vibrations.

The vibrational spectrum of this compound is complex, with numerous vibrational modes associated with the substituted pyridine (B92270) ring and the methyl group. The assignments of these modes can be made by comparison with the well-established vibrational spectra of pyridine and its derivatives. cdnsciencepub.comcdnsciencepub.comnih.gov

Characteristic Vibrational Frequencies for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H stretching (aromatic)3000 - 3100Stretching of the C-H bond on the pyridine ring.
C-H stretching (methyl)2850 - 3000Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C=C/C=N stretching1400 - 1650Ring stretching vibrations of the pyridine core. The positions of these bands are sensitive to the nature and position of the substituents. up.ac.za
C-H in-plane bending1000 - 1300Bending vibrations of the C-H bonds within the plane of the pyridine ring.
C-F stretching1200 - 1350Stretching vibration of the carbon-fluorine bond.
C-Cl stretching600 - 800Stretching vibration of the carbon-chlorine bond.
C-Br stretching500 - 650Stretching vibration of the carbon-bromine bond.
Ring breathing modes800 - 1050Symmetric expansion and contraction of the pyridine ring. The frequency of this mode is sensitive to substitution. nih.gov
C-H out-of-plane bending700 - 900Bending vibrations of the C-H bonds out of the plane of the pyridine ring.

The combination of FT-IR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in FT-IR may be strong in Raman, and vice versa, providing a more complete picture of the vibrational landscape of the molecule. For instance, symmetric vibrations often give rise to strong Raman signals.

Analysis of Hydrogen Bonding and Intramolecular Interactions

In co-crystals of halogenated pyridine amides, hydrogen bonding frequently occurs at the pyridine nitrogen. proquest.com The presence of multiple halogen substituents (Br, Cl, F) and a methyl group on the pyridine ring of this compound introduces a complex interplay of forces. These substituents can influence the basicity of the pyridine nitrogen and create potential for other non-covalent interactions, including halogen bonds.

Halogen bonds (X···A, where X is a halogen atom and A is a Lewis base) are increasingly recognized as significant structure-directing interactions. nih.gov For instance, in cocrystals of 3-halopyridinium halides, halogen bonds between the halogen atom on the pyridinium ring and a halide anion are observed alongside charge-assisted hydrogen bonds. nih.gov The bromine and chlorine atoms in this compound can act as halogen bond donors, interacting with suitable acceptors. These interactions can compete with or complement hydrogen bonding, leading to diverse supramolecular architectures. researchgate.netacs.org

The relative strength of these interactions often dictates the final crystal structure. Studies on similar systems show that interactions involving fluorinated aromatic rings and pyridine nitrogens can be particularly significant. acs.org The interplay between N–H···O hydrogen bonds and C–I···N halogen bonds has been shown to direct the self-assembly of cocrystals. researchgate.net

Table 1: Representative Intermolecular Interactions in Halogenated Pyridine Systems

Interacting AtomsType of InteractionTypical Distance (Å)van der Waals Radii Sum (Å)Reference
N-H···OHydrogen Bond~1.8 - 2.2~2.72 nih.gov
C-H···NHydrogen Bond~2.4 - 2.8~3.0 researchgate.net
Br···OHalogen Bond~3.203.37 proquest.com
Cl···Cl⁻Halogen Bond~3.463.51 nih.gov
Br···Cl⁻Halogen Bond~3.433.64 nih.gov

Note: Data is based on studies of various halogenated pyridine derivatives and provides expected ranges.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a molecule. For this compound (C₆H₄BrClFN), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern, which serves as a definitive confirmation of their presence in the molecule. The theoretical exact mass and the expected isotopic distribution can be calculated and compared with experimental data for unambiguous identification. nih.govnih.gov Advanced techniques like GC-HRMS are particularly powerful for the untargeted analysis of volatile organic compounds, including halogenated aromatics. core.ac.uk

Table 2: Theoretical HRMS Data for this compound (C₆H₄BrClFN)

IonExact Mass (m/z)Relative Abundance (%)
[M]⁺ (⁷⁹Br, ³⁵Cl)224.9224100.0
[M]⁺ (⁸¹Br, ³⁵Cl)226.920397.7
[M]⁺ (⁷⁹Br, ³⁷Cl)226.919432.5
[M]⁺ (⁸¹Br, ³⁷Cl)228.917431.8

Note: Calculated theoretical values.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For pyridine derivatives, fragmentation often involves the cleavage of the pyridine ring or the loss of substituents. nih.gov The combination of MS/MS with high-accuracy mass measurements can provide crucial information on the identity and structure of a compound. nih.gov

In the fragmentation of this compound, one would expect to observe losses of halogen atoms (Br, Cl), HCN, or methyl radicals. The fragmentation pathways can be complex due to the presence of multiple different halogens. For example, studies on the fragmentation of pyridine itself show that the lowest energy pathway involves the loss of HCN, leading to the C₄H₄˙⁺ ion. rsc.org In more complex, fused nitrogen-containing ring systems, fragmentation patterns often involve cross-ring cleavages. nih.gov The specific fragmentation pattern of this compound would provide a unique fingerprint for its structural confirmation.

Table 3: Plausible Fragmentation Pathways for [C₆H₄BrClFN]⁺

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure
~225/227/229Br•~146/148[C₆H₄ClFN]⁺
~225/227/229Cl•~190/192[C₆H₄BrFN]⁺
~225/227/229CH₃•~210/212/214[C₅HBrClFN]⁺
~225/227/229HCN~198/200/202[C₅H₃BrClF]⁺

Note: The m/z values are nominal and represent the most abundant isotopes for simplicity. The actual spectrum would show isotopic clusters for each fragment containing Br and/or Cl.

UV-Visible Spectroscopy for Electronic Properties and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The pyridine ring is an aromatic system with characteristic π → π* and n → π* transitions. nist.gov For unsubstituted pyridine in the vapor phase, absorption maxima are observed around 254 nm and 202 nm. sielc.com

The electronic properties of this compound are significantly influenced by its substituents. Halogen atoms can act as both inductive electron-withdrawing groups and π-donating groups through their lone pairs. The net effect on the UV-Vis spectrum depends on the position and nature of the substituents. Generally, substitution on the pyridine ring can cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in the molar absorptivity.

The absorption spectra of substituted pyridines can be complex, with multiple bands arising from different electronic transitions. researchgate.net For instance, the addition of various substituents can lead to the appearance of new charge-transfer bands. acs.org While a specific spectrum for this compound is not available, the expected absorption maxima would likely be in the 250-300 nm range, characteristic of substituted pyridine systems.

Table 4: Typical UV Absorption Maxima for Pyridine Derivatives

CompoundSolventλmax (nm)Type of TransitionReference
PyridineVapor254, 202π → π sielc.com
Substituted PyridinesVarious~250 - 390π → π, n → π* researchgate.net
Ru(II) Pyridine ComplexCH₃CN~400 - 500Metal-to-Ligand Charge Transfer acs.org

Note: This table provides a general range for substituted pyridines to infer the likely absorption region for the target compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and crystal packing of this compound.

While a crystal structure for this compound has not been reported in the searched literature, studies of related pyridine derivatives provide a basis for what to expect. Pyridine itself crystallizes in an orthorhombic system. wikipedia.org The solid-state structure of substituted pyridines is heavily influenced by the intermolecular forces they can establish, including hydrogen bonds, halogen bonds, and π-π stacking interactions. acs.orgacs.org

A single-crystal X-ray diffraction study would reveal how the multiple halogen substituents and the methyl group dictate the packing arrangement. It would confirm the planarity of the pyridine ring and provide precise measurements of the C-Br, C-Cl, C-F, and C-N bond lengths. Furthermore, it would elucidate the nature and geometry of any intermolecular interactions, such as the halogen bonds discussed in section 5.2.2, which are crucial for crystal engineering. researchgate.net

Table 5: Representative Crystallographic Data for a Substituted Pyridine

ParameterPyridine
Crystal SystemOrthorhombic
Space GroupPna2₁
a (pm)1752
b (pm)897
c (pm)1135
Molecules per unit cell (Z)16
Temperature (K)153
Reference wikipedia.org

Note: Data for unsubstituted pyridine is provided for illustrative purposes. The crystallographic parameters for this compound would be different.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-3-chloro-2-fluoro-4-methylpyridine?

  • Methodological Answer : Sequential halogenation is a common approach. Starting with a 4-methylpyridine scaffold, bromination at position 5 can be achieved using NBS\text{NBS} (N-bromosuccinimide) under radical conditions. Subsequent chlorination at position 3 may employ SO2Cl2\text{SO}_2\text{Cl}_2 or PCl5\text{PCl}_5, while fluorination at position 2 can utilize DAST\text{DAST} (diethylaminosulfur trifluoride). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the purity and identity of this compound be verified?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substitution patterns and regiochemistry. For example, 19F^{19}\text{F} NMR distinguishes fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C6H4BrClFN\text{C}_6\text{H}_4\text{BrClFN}, expected m/z223.9m/z \approx 223.9).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water) confirms purity (>98%) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use PPE (nitrile gloves, safety goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizers (WGK 3 classification indicates environmental hazard) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl group at position 4 creates steric bulk, which can hinder Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) and elevated temperatures (80–100°C). For example, coupling with aryl boronic acids may require prolonged reaction times (24–48 hrs) compared to less hindered analogs .

Q. What strategies resolve contradictions in regioselectivity during halogenation?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for halogenation at different positions, predicting favorable sites .
  • Experimental Validation : Controlled reactions with varying catalysts (e.g., FeCl3\text{FeCl}_3 vs. AlCl3\text{AlCl}_3) and monitoring by TLC/HPLC identify dominant pathways. For example, shows bromination at position 5 vs. 3 in similar scaffolds depends on Lewis acid choice .

Q. How can structure-activity relationships (SAR) guide the design of CYP1B1 inhibitors using this scaffold?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into CYP1B1’s active site (PDB: 3PM0) to assess interactions. Pyridine rings with halogens at positions 2 and 5 may enhance binding via hydrophobic contacts .
  • Biological Assays : Test inhibition using ethoxyresorufin-O-deethylase (EROD) assays. Compare IC50_{50} values with analogs (e.g., 2-fluoro vs. 2-chloro derivatives) to quantify substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.